molecular formula C13H23NO4 B1375616 Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate CAS No. 757239-67-1

Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Cat. No. B1375616
CAS RN: 757239-67-1
M. Wt: 257.33 g/mol
InChI Key: CQVZWCSKELNHRD-UHFFFAOYSA-N
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Description

“Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate” is a chemical compound with the molecular formula C13H23NO4 . It has a molecular weight of 257.33 g/mol .


Molecular Structure Analysis

The InChI string for this compound is InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-7-5-13(6-8-14)10(15)4-9-17-13/h10,15H,4-9H2,1-3H3 . The Canonical SMILES is CC(C)(C)OC(=O)N1CCC2(CC1)C(CCO2)O .


Physical And Chemical Properties Analysis

This compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . It has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 59 Ų . The XLogP3-AA is 0.8 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its potential as a building block in drug design. Its spirocyclic structure is of interest due to the unique three-dimensional conformation it can impart to a molecule, which is crucial for the binding affinity and specificity of pharmaceutical agents. The tert-butyl group may also enhance metabolic stability, making it a valuable moiety in prodrug strategies .

Material Science

Within material science, the compound’s robust framework could be utilized in the synthesis of polymers with specific mechanical properties. The oxygen and nitrogen heteroatoms present in the structure may facilitate cross-linking, which can be exploited to create materials with desired flexibility or rigidity .

Environmental Science

In environmental science, researchers might investigate the compound’s degradation products and their environmental impact. Understanding its breakdown pathway is essential for assessing the ecological risk of its use in various applications, such as in agricultural chemicals or pharmaceuticals .

Analytical Chemistry

Analytical chemists could develop methods to quantify this compound in complex mixtures using techniques like HPLC or GC-MS. This is particularly relevant for quality control in pharmaceutical manufacturing, where precise measurements of active ingredients and impurities are critical .

Biochemistry

Biochemists may study the interaction of this compound with biological macromolecules. For instance, it could serve as an inhibitor or activator in enzymatic reactions, providing insights into enzyme mechanisms or serving as a tool in biochemistry research .

Chemical Synthesis

This compound could be employed as an intermediate in organic synthesis, taking advantage of its reactive functional groups. The hydroxy and carboxylate groups, in particular, offer sites for further chemical transformations, enabling the synthesis of a wide array of derivative compounds .

Pharmacokinetics

Pharmacokinetic studies might explore how the compound is absorbed, distributed, metabolized, and excreted in the body. Such data are crucial for drug development, ensuring that potential medications have acceptable safety and efficacy profiles .

Neurochemistry

Given the structural complexity of the compound, it may be of interest in neurochemistry for the development of novel central nervous system (CNS) agents. Its ability to cross the blood-brain barrier and interact with CNS receptors could be investigated to treat neurological disorders .

properties

IUPAC Name

tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-12(2,3)18-11(16)14-7-5-13(6-8-14)10(15)4-9-17-13/h10,15H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQVZWCSKELNHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C(CCO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

Synthesis routes and methods

Procedure details

tert-Butyl 4-(1,3-dihydroxypropyl)-4-hydroxypiperidine-1-carboxylate (from step (ii) above; 480 mg) was dissolved in dichloromethane and p-toluenesulfonyl chloride was added followed by triethylamine (0.49 mL) and the mixture was stirred for 12 h. An additional aliquot of triethylamine was added (0.49 mL) and the mixture stirred for 48 h. This mixture was concentrated in vacuo. The crude product was purified by chromatography on silica using 50-95% ethyl acetate in iso-hexane as eluant to afford the product (300 mg).
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tert-Butyl 4-(1,3-dihydroxypropyl)-4-hydroxypiperidine-1-carboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
Reactant of Route 6
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Tert-butyl 4-hydroxy-1-oxa-8-azaspiro[4.5]decane-8-carboxylate

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